molecular formula C23H32N2O3 B247597 N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B247597
M. Wt: 384.5 g/mol
InChI Key: JHYQPAYFFOZHQR-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, methyl, and trimethoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.

    Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4,5-trimethoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinamine
  • 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
  • 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine

Uniqueness

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C23H32N2O3/c1-24(16-18-8-6-5-7-9-18)20-10-12-25(13-11-20)17-19-14-22(27-3)23(28-4)15-21(19)26-2/h5-9,14-15,20H,10-13,16-17H2,1-4H3

InChI Key

JHYQPAYFFOZHQR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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